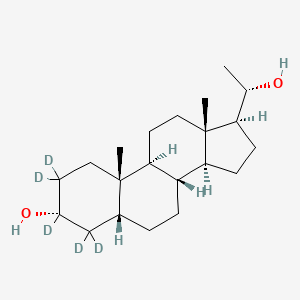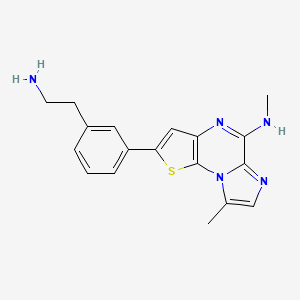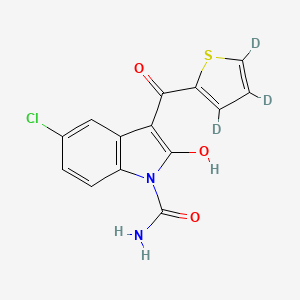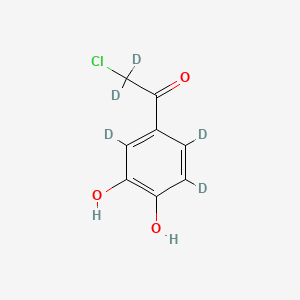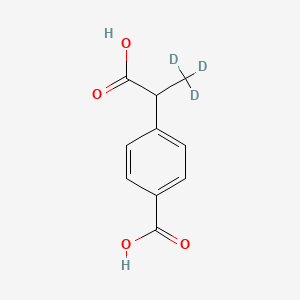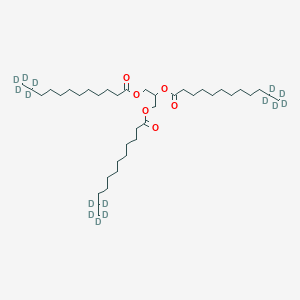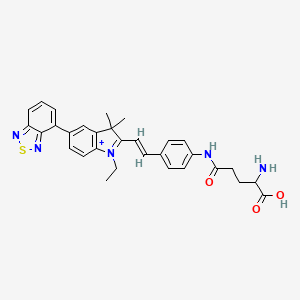
BMI-Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is widely used in various scientific research applications due to its unique properties.
Méthodes De Préparation
The synthesis of BMI-Glu involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are essential for the final product. This may include the preparation of specific amino acids or other organic compounds.
Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This reaction is usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
BMI-Glu undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BMI-Glu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and processes.
Medicine: In medical research, this compound is used to study the role of γ-glutamyl transpeptidase in various diseases, including cancer and liver diseases.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and assays for the detection of γ-glutamyl transpeptidase activity.
Mécanisme D'action
The mechanism of action of BMI-Glu involves its interaction with γ-glutamyl transpeptidase. This enzyme catalyzes the transfer of the γ-glutamyl group from glutathione to an acceptor molecule. This compound acts as a substrate for this enzyme, and its fluorescence properties allow researchers to monitor the enzyme’s activity in real-time . The molecular targets and pathways involved include the γ-glutamyl cycle and related metabolic pathways.
Comparaison Avec Des Composés Similaires
BMI-Glu is unique compared to other similar compounds due to its high sensitivity and specificity for γ-glutamyl transpeptidase. Similar compounds include:
While these compounds have different primary applications, they share some similarities in their use as probes or therapeutic agents in biological research.
Propriétés
Formule moléculaire |
C31H32N5O3S+ |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
2-amino-5-[4-[(E)-2-[5-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H31N5O3S/c1-4-36-26-15-11-20(22-6-5-7-25-29(22)35-40-34-25)18-23(26)31(2,3)27(36)16-10-19-8-12-21(13-9-19)33-28(37)17-14-24(32)30(38)39/h5-13,15-16,18,24H,4,14,17,32H2,1-3H3,(H,38,39)/p+1 |
Clé InChI |
UDAIWZSIGMIJHN-UHFFFAOYSA-O |
SMILES isomérique |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)/C=C/C5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
SMILES canonique |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)C=CC5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
